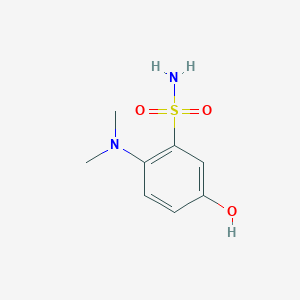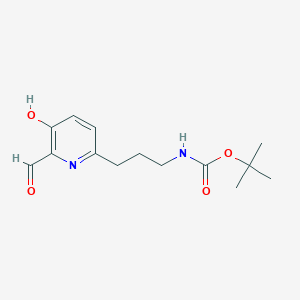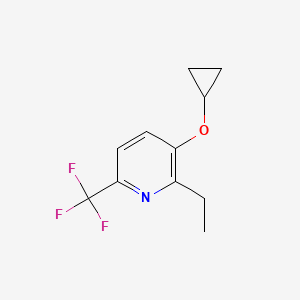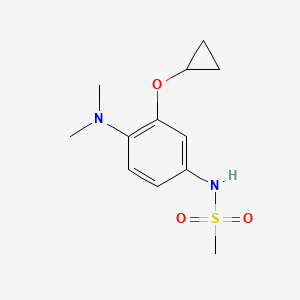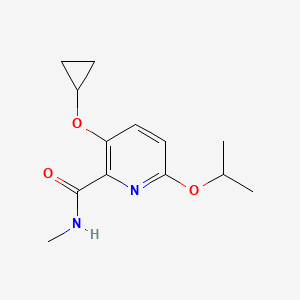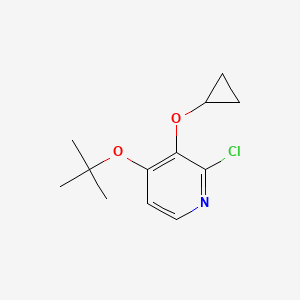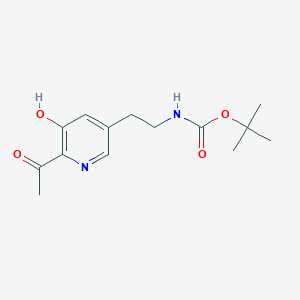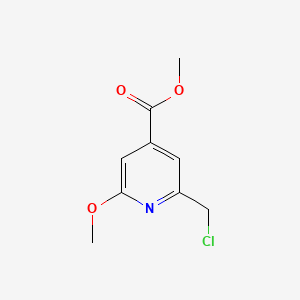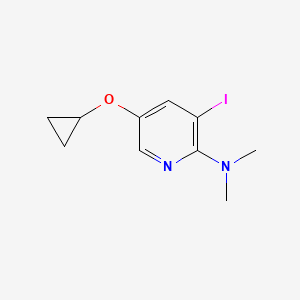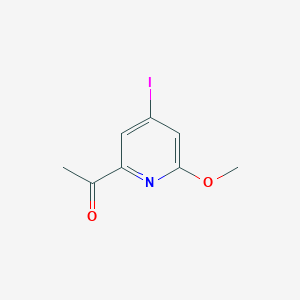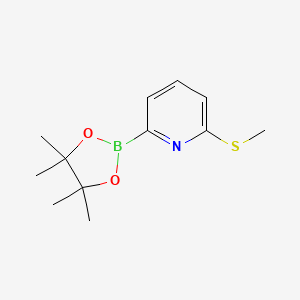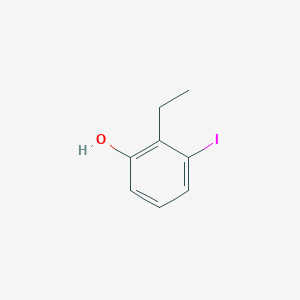
2-Ethyl-3-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-iodophenol is an organic compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound’s structure includes an iodine atom and an ethyl group attached to the benzene ring, making it a halogenated phenol. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodophenol can be achieved through various methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Oxidative Decarboxylation: Another method involves the oxidative decarboxylation of 3-iodobenzoic acid to yield 3-iodophenol, which can then be ethylated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using efficient and sustainable methods. For instance, laccase-catalyzed iodination using KI as the iodine source and aerial oxygen as the oxidant has been reported to deliver iodophenols with high yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the phenol to cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Coupling Reagents: Palladium catalysts (Pd/C) and copper catalysts (CuI) are used in coupling reactions.
Major Products:
Substitution Products: Formation of new aromatic compounds with various substituents.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Cyclohexanol derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
2-Ethyl-3-iodophenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Iodophenol: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
3-Iodophenol: Similar structure but without the ethyl group, affecting its reactivity and solubility.
2-Ethylphenol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness: 2-Ethyl-3-iodophenol’s unique combination of an ethyl group and an iodine atom on the phenol ring imparts distinct chemical properties, such as increased hydrophobicity and reactivity in substitution reactions. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H9IO |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
2-ethyl-3-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
Clave InChI |
CZXDKHLWPKPOJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


